Propan-2-yl 4-(3-chloropropanoylamino)benzoate
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Overview
Description
Propan-2-yl 4-(3-chloropropanoylamino)benzoate is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol . . This compound is characterized by its unique structure, which includes a benzoate ester linked to a chloropropanoylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-chloropropanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with isopropanol, followed by the acylation of the resulting ester with 3-chloropropanoyl chloride . The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-chloropropanoylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloropropanoyl group under mild conditions.
Acidic or Basic Hydrolysis: Hydrolysis of the ester bond can be achieved using hydrochloric acid or sodium hydroxide.
Major Products Formed
Scientific Research Applications
Propan-2-yl 4-(3-chloropropanoylamino)benzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-chloropropanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The chloropropanoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity . This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-aminobenzoate: Lacks the chloropropanoyl group and has different reactivity and applications.
Propan-2-yl 4-(3-bromopropanoylamino)benzoate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Propan-2-yl 4-(3-fluoropropanoylamino)benzoate: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
Propan-2-yl 4-(3-chloropropanoylamino)benzoate is unique due to the presence of the chloropropanoyl group, which imparts specific chemical reactivity and potential biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6304-04-7 |
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Molecular Formula |
C13H16ClNO3 |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
propan-2-yl 4-(3-chloropropanoylamino)benzoate |
InChI |
InChI=1S/C13H16ClNO3/c1-9(2)18-13(17)10-3-5-11(6-4-10)15-12(16)7-8-14/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
FYSWBTKTCGJURE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCl |
Origin of Product |
United States |
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